molecular formula C15H17N7O B12245517 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine

Cat. No.: B12245517
M. Wt: 311.34 g/mol
InChI Key: FYTLFJGOXXQCMK-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl-1,3,4-oxadiazole intermediate, followed by the formation of the triazolo[4,3-b]pyridazine ring system. The final step involves the coupling of these intermediates with piperidine under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

2-cyclopropyl-5-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H17N7O/c1-2-10(1)14-18-19-15(23-14)11-5-7-21(8-6-11)13-4-3-12-17-16-9-22(12)20-13/h3-4,9-11H,1-2,5-8H2

InChI Key

FYTLFJGOXXQCMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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